molecular formula C10H14N2O2S B13167846 4-Methyl-2-[2-(methylsulfanyl)propan-2-yl]pyrimidine-5-carboxylic acid

4-Methyl-2-[2-(methylsulfanyl)propan-2-yl]pyrimidine-5-carboxylic acid

Cat. No.: B13167846
M. Wt: 226.30 g/mol
InChI Key: CSBXAPFGGPQWKB-UHFFFAOYSA-N
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Description

4-Methyl-2-[2-(methylsulfanyl)propan-2-yl]pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C10H14N2O2S and a molecular weight of 226.30 g/mol . This compound is notable for its unique structure, which includes a pyrimidine ring substituted with a methyl group, a methylsulfanyl group, and a carboxylic acid group. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 4-Methyl-2-[2-(methylsulfanyl)propan-2-yl]pyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of thioxopyrimidines and their analogs often involves [3+3], [4+2], or [5+1] cyclization processes or domino reactions . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

4-Methyl-2-[2-(methylsulfanyl)propan-2-yl]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methyl-2-[2-(methylsulfanyl)propan-2-yl]pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-[2-(methylsulfanyl)propan-2-yl]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Methyl-2-[2-(methylsulfanyl)propan-2-yl]pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

4-methyl-2-(2-methylsulfanylpropan-2-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H14N2O2S/c1-6-7(8(13)14)5-11-9(12-6)10(2,3)15-4/h5H,1-4H3,(H,13,14)

InChI Key

CSBXAPFGGPQWKB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C(C)(C)SC

Origin of Product

United States

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